molecular formula C8H12N2O2 B066374 Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione CAS No. 185757-16-8

Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione

Cat. No.: B066374
CAS No.: 185757-16-8
M. Wt: 168.19 g/mol
InChI Key: IVSUXHRSHLSJKS-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione: is a heterocyclic compound with the molecular formula C8H12N2O2 It is characterized by a fused ring system consisting of a pyrrolo and diazepine ring

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by cyclization to form the desired diazepine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

  • Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione
  • Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-5-one
  • 1H-Pyrrolo[1,2-a][1,4]diazepine, octahydro-4,4-dimethyl-

Uniqueness: Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione is unique due to its specific ring structure and the presence of both pyrrolo and diazepine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4,7,8,9,9a-hexahydro-2H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7-3-4-9-8(12)6-2-1-5-10(6)7/h6H,1-5H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSUXHRSHLSJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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